[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate
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Overview
Description
The compound [(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate is a complex organic molecule with a highly intricate structure. This compound is notable for its multiple chiral centers and diverse functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups. Key steps may include:
Formation of the Core Structure: This involves the construction of the main carbon skeleton through methods such as aldol condensation, Michael addition, or Diels-Alder reactions.
Functional Group Addition:
Chiral Center Formation: The stereochemistry is controlled using chiral catalysts or auxiliaries to ensure the correct configuration at each chiral center.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis while maintaining the same level of precision. This involves optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Its biological activity can be investigated to understand its effects on cellular processes and pathways.
Medicine: Potential therapeutic applications can be explored, particularly if the compound exhibits bioactivity against specific targets.
Industry: It can be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, which can modulate the activity of its targets and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- [(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate
- This compound
Uniqueness
This compound’s uniqueness lies in its complex structure, multiple chiral centers, and diverse functional groups, which confer a wide range of chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and interactions due to its specific stereochemistry and functional group arrangement.
Properties
Molecular Formula |
C53H90N2O12 |
---|---|
Molecular Weight |
947.3 g/mol |
IUPAC Name |
[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate |
InChI |
InChI=1S/C53H90N2O12/c1-34-24-25-35(2)46(64-15)28-26-36(3)50(60)39(6)45(58)21-17-16-18-23-49(59)66-47(22-19-20-44(32-34)63-14)40(7)51(61)37(4)27-29-48(67-53(62)42(9)54(11)12)41(8)52(65-43(10)57)38(5)30-31-55(13)33-56/h16-20,23,25,30-31,33-34,36-42,44-48,50-52,58,60-61H,21-22,24,26-29,32H2,1-15H3/b17-16+,20-19+,23-18+,31-30+,35-25+/t34-,36-,37+,38-,39-,40-,41+,42+,44+,45-,46+,47+,48-,50-,51+,52-/m1/s1 |
InChI Key |
BBBHWFQBKKSMGH-UJRWMHDHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](/C(=C/C[C@H](C[C@H](/C=C/C[C@H](OC(=O)/C=C/C=C/C[C@H]([C@H]([C@@H]1O)C)O)[C@@H](C)[C@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)[C@H](C)N(C)C)O)OC)C)/C)OC |
Canonical SMILES |
CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)O)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC |
Origin of Product |
United States |
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